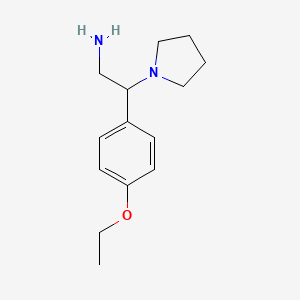

2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine

Description

BenchChem offers high-quality 2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-2-pyrrolidin-1-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-2-17-13-7-5-12(6-8-13)14(11-15)16-9-3-4-10-16/h5-8,14H,2-4,9-11,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSRNHAQSLSZON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(CN)N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586104 |

Source

|

| Record name | 2-(4-Ethoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31466-56-5 |

Source

|

| Record name | β-(4-Ethoxyphenyl)-1-pyrrolidineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31466-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Ethoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-(4-Ethoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine

Disclaimer: The compound 2-(4-Ethoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine is a novel chemical entity with no readily available data in the public domain as of the time of this writing. This guide is a predictive exploration of its fundamental properties, grounded in established principles of medicinal chemistry, synthetic organic chemistry, and pharmacology. The information herein is intended for a specialized audience of researchers, scientists, and drug development professionals and should be treated as a theoretical framework for the potential study of this molecule.

Introduction and Rationale

Substituted phenethylamines represent a vast and pharmacologically significant class of compounds, known for their diverse interactions with the central nervous system.[1] Variations in substitution on the phenyl ring, ethylamine side chain, and amino group can profoundly influence their activity, leading to stimulants, hallucinogens, entactogens, and anorectics.[1] The hypothetical molecule, 2-(4-ethoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine, introduces a unique geminal substitution at the alpha-carbon of the phenethylamine backbone, combining a 4-ethoxyphenyl moiety with a pyrrolidine ring. This structural arrangement suggests a potential for novel pharmacological activity, warranting a theoretical exploration of its basic properties.

This guide will provide a comprehensive overview of the predicted physicochemical characteristics, a plausible synthetic pathway, proposed analytical methodologies, and a discussion of the potential pharmacological profile of this compound.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are crucial determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for the title compound is unavailable, we can predict its key properties based on its constituent functional groups.

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₄H₂₂N₂O | Based on the chemical structure. |

| Molecular Weight | 234.34 g/mol | Calculated from the molecular formula.[2] |

| Appearance | Colorless to pale yellow oil or low melting solid | Many phenethylamines with similar molecular weights exist in these forms.[3] |

| pKa (most basic) | 9.5 - 10.5 | The primary amine is expected to be the most basic site. The pKa is estimated based on similar primary amines in phenethylamine structures. |

| logP | 2.5 - 3.5 | The presence of the ethoxy and pyrrolidine groups increases lipophilicity compared to simpler phenethylamines. This is a calculated estimate. |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, methanol, chloroform, DMSO) | The relatively high lipophilicity suggests limited aqueous solubility. As a basic amine, it would form salts with acids, which are expected to be more water-soluble. |

| Hydrogen Bond Donors | 1 | From the primary amine (-NH₂). |

| Hydrogen Bond Acceptors | 3 | The nitrogen of the pyrrolidine, the oxygen of the ethoxy group, and the nitrogen of the primary amine. |

| Rotatable Bonds | 5 | The number of single bonds that can freely rotate, contributing to conformational flexibility. |

Proposed Synthesis and Purification

The synthesis of 2-(4-ethoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine can be envisioned through a multi-step pathway starting from commercially available 4-ethoxyacetophenone. The key challenge lies in the construction of the geminally substituted alpha-carbon. A plausible approach involves an α-amination followed by reductive amination.

Synthetic Workflow

Sources

An In-depth Technical Guide to β-(4-Ethoxyphenyl)-1-pyrrolidineethanamine: Structure, Synthesis, and Characterization

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of β-(4-Ethoxyphenyl)-1-pyrrolidineethanamine, a compound of interest in medicinal chemistry and drug development. While direct literature on this specific molecule is sparse, this document constructs a detailed profile by leveraging data from structurally analogous compounds and established principles of organic chemistry. This guide outlines the definitive chemical structure, proposes a robust synthetic pathway, predicts key analytical signatures for its characterization, and discusses its potential biological significance. The methodologies and theoretical data presented herein are intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel pyrrolidine derivatives.

Introduction and Rationale

Pyrrolidine-containing scaffolds are prevalent in a vast array of biologically active compounds and approved pharmaceuticals. The pyrrolidine ring, a five-membered saturated heterocycle, often imparts favorable pharmacokinetic properties, such as increased water solubility and metabolic stability. When combined with a phenethylamine moiety, as in the case of β-(4-Ethoxyphenyl)-1-pyrrolidineethanamine, the resulting structure holds potential for interaction with various biological targets, particularly within the central nervous system. The 4-ethoxyphenyl group is a common feature in ligands for aminergic G-protein coupled receptors, suggesting that the title compound could exhibit interesting pharmacological activities.

This guide aims to bridge the current information gap by providing a detailed, technically-grounded framework for the study of β-(4-Ethoxyphenyl)-1-pyrrolidineethanamine. The subsequent sections will delve into its molecular architecture, a proposed synthetic route with mechanistic insights, predicted analytical data for structural verification, and a discussion of its potential applications in drug discovery.

Chemical Structure and Properties

The chemical structure of β-(4-Ethoxyphenyl)-1-pyrrolidineethanamine is defined by a pyrrolidine ring N-substituted with an ethylamine chain, which in turn is substituted at the beta position with a 4-ethoxyphenyl group.

Molecular Structure

The IUPAC name for the target compound is 2-(4-ethoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine . Based on this nomenclature, the definitive chemical structure is as follows:

Caption: Chemical structure of β-(4-Ethoxyphenyl)-1-pyrrolidineethanamine.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the target molecule, calculated using established computational models. These values are useful for predicting its behavior in biological systems and for developing analytical methods.

| Property | Predicted Value | Reference for Analogous Data |

| Molecular Formula | C₁₄H₂₂N₂O | [1] |

| Molecular Weight | 234.34 g/mol | [1] |

| XLogP3-AA | 2.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 5 | [1] |

Proposed Synthesis Pathway

A plausible and efficient synthesis of β-(4-Ethoxyphenyl)-1-pyrrolidineethanamine can be envisioned through a reductive amination pathway. This approach is widely used for the formation of C-N bonds and is known for its reliability and generally good yields.

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be disconnected at the C-N bond between the pyrrolidine nitrogen and the ethylamine backbone. This leads to two key precursors: 1-(4-ethoxyphenyl)-2-pyrrolidin-1-ylethanone and ammonia (or an ammonia equivalent). The ketone precursor can be synthesized from 2-bromo-1-(4-ethoxyphenyl)ethanone and pyrrolidine.

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 1-(4-ethoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-one

-

To a solution of 2-bromo-1-(4-ethoxyphenyl)ethanone (1.0 eq) in a suitable aprotic solvent such as acetonitrile or THF, add potassium carbonate (2.5 eq) as a base.

-

To this suspension, add pyrrolidine (1.2 eq) dropwise at room temperature. The use of a slight excess of pyrrolidine ensures complete consumption of the starting bromo-ketone.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired α-aminoketone.

Causality behind experimental choices: Acetonitrile is a good solvent for this SN2 reaction as it can dissolve the reactants and is polar aprotic, which does not solvate the nucleophile excessively. Potassium carbonate is a mild inorganic base sufficient to neutralize the HBr formed during the reaction, driving it to completion.

Step 2: Reductive Amination to Yield β-(4-Ethoxyphenyl)-1-pyrrolidineethanamine

-

Dissolve the ketone from Step 1 (1.0 eq) in methanol.

-

Add a solution of ammonia in methanol (e.g., 7N solution, 10 eq). The large excess of ammonia favors the formation of the primary amine.

-

To this solution, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq) or sodium triacetoxyborohydride (STAB, 1.5 eq). These reagents are selective for the reduction of the intermediate imine in the presence of the ketone.

-

Stir the reaction at room temperature for 24-48 hours. Monitor by TLC or LC-MS.

-

After completion, quench the reaction by the careful addition of water.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or crystallization to obtain β-(4-Ethoxyphenyl)-1-pyrrolidineethanamine.

Self-validating system: The purity and identity of the final compound must be confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, as detailed in the following section.

Predicted Analytical Characterization

The following spectroscopic data are predicted for β-(4-Ethoxyphenyl)-1-pyrrolidineethanamine based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic protons: Two doublets in the range of δ 6.8-7.2 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

Ethoxy group: A quartet around δ 4.0 ppm (O-CH₂) and a triplet around δ 1.4 ppm (-CH₃).

-

Pyrrolidine protons: Multiplets in the range of δ 1.7-2.6 ppm.

-

Ethylamine backbone: A multiplet for the β-proton (CH-Ar) and two diastereotopic protons for the α-CH₂-N.

-

Amine protons: A broad singlet for the -NH₂ protons.

-

-

¹³C NMR:

-

Aromatic carbons: Signals in the range of δ 114-158 ppm, including the ipso-carbons and the oxygen-bearing carbon.

-

Ethoxy group: Signals around δ 63 ppm (-O-CH₂) and δ 15 ppm (-CH₃).

-

Pyrrolidine carbons: Signals in the range of δ 23-54 ppm.

-

Ethylamine backbone: Signals for the β-carbon (C-Ar) and the α-carbon (C-N).

-

For comparison, spectroscopic data for related compounds can be found in various databases.[2]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 235.18. Fragmentation patterns would likely involve the loss of the pyrrolidine ring or cleavage of the ethylamine side chain.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show the following characteristic absorption bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3300-3500 (two bands) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-2950 |

| C=C stretch (aromatic) | 1500-1600 |

| C-O stretch (ether) | 1240-1260 |

| C-N stretch | 1000-1250 |

Potential Biological Activity and Applications

While no specific biological data exists for β-(4-Ethoxyphenyl)-1-pyrrolidineethanamine, its structural motifs suggest several potential areas of pharmacological interest.

-

Monoamine Transporter Inhibition: The phenethylamine scaffold is a classic pharmacophore for inhibitors of monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Analogues of pyrovalerone, which share a similar structural core, are potent inhibitors of dopamine uptake.[3]

-

GPCR Ligands: The 4-ethoxyphenyl group is present in many ligands for various G-protein coupled receptors. The overall structure may have affinity for adrenergic, dopaminergic, or serotonergic receptors.

-

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Pyrrolidine analogs have been investigated as inhibitors of VMAT2, a target for neurological and psychiatric disorders.[4]

The synthesis and biological evaluation of β-(4-Ethoxyphenyl)-1-pyrrolidineethanamine and its derivatives could therefore be a fruitful area of research for the development of novel therapeutics.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of β-(4-Ethoxyphenyl)-1-pyrrolidineethanamine. By leveraging established chemical principles and data from structurally related compounds, we have outlined its chemical structure, proposed a viable synthetic route, and predicted its key analytical characteristics. The potential for this molecule to interact with important biological targets, particularly within the central nervous system, warrants its synthesis and further investigation. This document serves as a foundational resource to guide researchers in their exploration of this promising chemical entity.

References

-

PubChem. 1-Pyrrolidineethanamine. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(4-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. [Link]

-

PubChem. (S)-1-(4-Methoxyphenyl)ethylamine. National Center for Biotechnology Information. [Link]

-

SpectraBase. (4-Ethoxyphenyl)ethylamine. John Wiley & Sons, Inc. [Link]

-

PubChem. 2-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]ethanamine. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

PubMed. Pyrrolidine analogs of GZ-793A: synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2). National Center for Biotechnology Information. [Link]

-

ResearchGate. (PDF) Phytochemical-Based Nanoantioxidants Stabilized with Polyvinylpyrrolidone for Enhanced Antibacterial, Antioxidant, and Anti-Inflammatory Activities. [Link]

- Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

PubMed Central. Exploring the Antibacterial and Antiparasitic Activity of Phenylaminonaphthoquinones—Green Synthesis, Biological Evaluation and Computational Study. [Link]

-

ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

-

MDPI. Phytochemical-Based Nanoantioxidants Stabilized with Polyvinylpyrrolidone for Enhanced Antibacterial, Antioxidant, and Anti-Inflammatory Activities. [Link]

-

PharmaCompass. 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline. [Link]

-

PubMed. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. [Link]

-

ResearchGate. ethyl-4-(dimethylamino)-2-(4-methoxyphenyl) propanote as anxiolytic, anti-inflammatory and anti- bacterial agent. [Link]

-

PubChem. 2-(4-Ethoxyphenyl)ethan-1-amine. National Center for Biotechnology Information. [Link]

-

ResearchGate. The IR-spectrum of 3,4-dimethoxyphenylamide-4-[(3,4-dimethoxyphenyl)-2,3-dioxo-1,4-dihydropyrazine-1-yl]acetic acid (dimetpyrazine). [Link]

-

Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]

-

PubMed Central. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. [Link]

Sources

- 1. 2-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]ethanamine | C14H22N2O | CID 117028627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine analogs of GZ-793A: synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Dopamine Transporter Affinity of Pyrrolidineethanamine Derivatives

Abstract

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a key target for therapeutic agents and drugs of abuse.[1] This guide provides a comprehensive technical overview of the structure-activity relationships (SAR) governing the affinity of pyrrolidineethanamine derivatives for the DAT. We will delve into the molecular intricacies of this interaction, offering field-proven insights into the experimental design and execution of binding and functional assays. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel central nervous system (CNS) active compounds. We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

The Dopamine Transporter: A Pivotal Regulator of Synaptic Dopamine

The dopamine transporter is a sodium- and chloride-dependent symporter belonging to the solute carrier 6 (SLC6) family of neurotransmitter transporters.[2] Its primary function is the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopaminergic signal. This process is crucial for maintaining dopamine homeostasis, and its dysregulation is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[3] The development of ligands that modulate DAT function is therefore of significant therapeutic interest.

The human dopamine transporter (hDAT) is a transmembrane protein with 12 putative transmembrane domains. Its structure and conformational changes during the transport cycle are key to understanding ligand binding.

Figure 1: Conceptual diagram of dopamine reuptake by the DAT and competitive inhibition by a pyrrolidineethanamine derivative.

Pyrrolidineethanamine Derivatives: A Promising Scaffold for DAT Ligands

The pyrrolidineethanamine scaffold has emerged as a versatile platform for the design of potent and selective DAT inhibitors. This core structure, characterized by a pyrrolidine ring linked to an ethanamine moiety, allows for systematic chemical modifications to explore the chemical space and optimize for high affinity and desired pharmacological properties.

Figure 2: The core chemical scaffold of pyrrolidineethanamine derivatives, highlighting key positions for structure-activity relationship (SAR) studies.

Structure-Activity Relationships (SAR) of Pyrrolidineethanamine Derivatives at the DAT

The affinity of pyrrolidineethanamine derivatives for the DAT is highly dependent on the nature and position of substituents on the core scaffold. Insights from related compound classes, such as the α-pyrrolidinophenones, can provide valuable guidance for SAR exploration.[4]

Substitution on the Terminal Nitrogen (R3)

The substituent on the terminal nitrogen plays a crucial role in DAT affinity. A common and effective modification is the introduction of a benzyl group. The electronic and steric properties of substituents on this benzyl ring can significantly modulate binding affinity.

-

Electron-withdrawing groups at the para-position of the benzyl ring, such as halogens (F, Cl, Br), often enhance DAT affinity. This suggests that the aromatic ring may interact with a region of the DAT binding pocket that is sensitive to electron density.

-

Electron-donating groups , such as methoxy, can have a variable effect, with their impact depending on their position and the overall molecular conformation.

-

Bulky substituents on the benzyl ring can be detrimental to affinity, indicating steric constraints within the binding pocket.

Modifications of the Pyrrolidine Ring (R1)

The pyrrolidine ring itself is a key pharmacophoric element. While substitutions on this ring are less commonly explored than those on the terminal nitrogen's substituent, they can influence both affinity and selectivity.

Alterations to the Ethanamine Linker (R2)

The two-carbon ethanamine linker appears to be optimal for high-affinity DAT binding in many cases. Shortening or lengthening this linker often leads to a decrease in affinity, suggesting a specific spatial requirement for the interaction between the pyrrolidine nitrogen and the terminal nitrogen with their respective binding subsites on the DAT.

Quantitative SAR (QSAR) and Molecular Modeling

To further elucidate the SAR, quantitative structure-activity relationship (QSAR) modeling and molecular docking studies are invaluable tools.[2] These computational approaches can help to identify key pharmacophoric features and predict the binding modes of novel derivatives, thereby guiding the rational design of more potent and selective DAT ligands.[5][6]

Table 1: Illustrative DAT Affinity Data for a Hypothetical Series of N-Benzyl-2-(pyrrolidin-1-yl)ethanamine Derivatives

| Compound ID | R-group on Benzyl Ring | DAT Affinity (Ki, nM) |

| 1a | H | 50 |

| 1b | 4-F | 15 |

| 1c | 4-Cl | 12 |

| 1d | 4-Br | 10 |

| 1e | 4-CH3 | 45 |

| 1f | 4-OCH3 | 60 |

| 1g | 3,4-dichloro | 8 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be determined experimentally.

Experimental Protocols for Determining DAT Affinity

The determination of a compound's affinity for the DAT relies on robust and validated in vitro assays. The two most common and reliable methods are radioligand binding assays and dopamine uptake inhibition assays.

Radioligand Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the DAT. A commonly used radioligand is [³H]WIN 35,428, a cocaine analog that binds with high affinity to the DAT.[7][8]

Principle: The assay is based on the principle of competitive displacement. Membranes prepared from cells expressing the DAT (e.g., HEK-293 cells stably expressing hDAT) are incubated with a fixed concentration of [³H]WIN 35,428 and varying concentrations of the test compound. The amount of radioactivity bound to the membranes is then measured. A potent test compound will displace the radioligand, resulting in a lower radioactive signal.

Figure 3: Workflow for a radioligand binding assay to determine DAT affinity.

Step-by-Step Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture HEK-293 cells stably expressing the human dopamine transporter (hDAT) to confluency.

-

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Homogenize the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Membrane suspension (typically 50-100 µg of protein).

-

[³H]WIN 35,428 at a concentration near its Kd (e.g., 2-5 nM).

-

Varying concentrations of the test pyrrolidineethanamine derivative (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

-

For total binding, add vehicle instead of the test compound.

-

For non-specific binding, add a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

-

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Filtration and Detection:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filtermat using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filtermat in a scintillation bag, add scintillation cocktail, and seal.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Dopamine Uptake Inhibition Assay

This is a functional assay that measures the ability of a test compound to inhibit the DAT-mediated uptake of radiolabeled dopamine ([³H]DA) into cells.

Principle: Cells expressing the DAT will actively transport [³H]DA from the extracellular medium into the intracellular space. A DAT inhibitor will block this transport, resulting in a lower accumulation of radioactivity inside the cells.[9]

Figure 4: Workflow for a dopamine uptake inhibition assay.

Step-by-Step Methodology:

-

Cell Culture:

-

Plate hDAT-expressing HEK-293 cells in a 96-well plate and allow them to adhere and grow to a confluent monolayer.

-

-

Uptake Assay:

-

Wash the cells with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES).

-

Pre-incubate the cells with varying concentrations of the test pyrrolidineethanamine derivative for a defined period (e.g., 15-30 minutes) at 37°C.

-

Initiate dopamine uptake by adding a fixed concentration of [³H]DA (e.g., 10-20 nM) to each well.

-

Incubate for a short, defined time (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

-

Terminate the uptake by rapidly aspirating the assay medium and washing the cells multiple times with ice-cold wash buffer.

-

-

Detection and Analysis:

-

Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well.

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Determine non-specific uptake in the presence of a high concentration of a known DAT inhibitor.

-

Calculate the specific uptake and plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

-

Synthesis of N-Benzyl-2-(pyrrolidin-1-yl)ethanamine Derivatives

A general synthetic approach to prepare a library of N-benzyl-2-(pyrrolidin-1-yl)ethanamine derivatives for SAR studies can be adapted from established methods for the synthesis of substituted pyrrolidines and the N-alkylation of amines.[10][11][12] A plausible retro-synthetic analysis suggests that the target molecules can be prepared by the reductive amination of a substituted benzaldehyde with 2-(pyrrolidin-1-yl)ethan-1-amine.

Figure 5: Retrosynthetic analysis for the preparation of N-benzyl-2-(pyrrolidin-1-yl)ethanamine derivatives.

General Synthetic Protocol:

-

Imine Formation:

-

In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

-

Add 2-(pyrrolidin-1-yl)ethan-1-amine (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for a period of 1-4 hours to allow for the formation of the corresponding imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).

-

-

Reduction:

-

Cool the reaction mixture in an ice bath.

-

Carefully add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for an additional 2-12 hours until the imine is completely reduced, as indicated by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-2-(pyrrolidin-1-yl)ethanamine derivative.

-

-

Characterization:

-

Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Conclusion and Future Directions

This guide has provided a detailed technical framework for understanding and investigating the affinity of pyrrolidineethanamine derivatives for the dopamine transporter. The SAR principles outlined, coupled with the robust experimental protocols for binding and functional assays, offer a solid foundation for the rational design and evaluation of novel DAT ligands. Future research in this area will likely focus on fine-tuning the pharmacological profile of these derivatives to achieve greater selectivity over other monoamine transporters (e.g., serotonin and norepinephrine transporters) and to explore their potential as therapeutic agents for a range of CNS disorders. The integration of advanced computational techniques with empirical testing will continue to be a powerful engine for discovery in this exciting field of medicinal chemistry.

References

- Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. PubMed Central.

- Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. PMC.

- [3H]WIN 35,428 binding in the human brain. PubMed.

- Repurposing drugs for the human dopamine transporter through WHALES descriptors-based virtual screening and bioactivity evalu

- In vitro assays for the functional characterization of the dopamine transporter (D

- Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening.

- A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. PubMed.

- Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI.

- Dopamine reuptake and inhibitory mechanisms in human dopamine transporter.

- Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PMC - PubMed Central.

- Comparative Computational Docking Analysis of MPP+ and Dopamine Binding to Dopamine Transporter in Human and Zebrafish. bioRxiv.

- Structure of the human dopamine transporter and mechanisms of inhibition. PMC.

- Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI.

- Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones.

- Unveiling novel inhibitors of dopamine transporter via in silico drug design, molecular docking, and bioavailability predictions as potential antischizophrenic agents.

- Chemical structures of cocaine, WIN 35428, and the benztropine...

- Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. Frontiers.

- Repurposing drugs for the human dopamine transporter through WHALES descriptors-based virtual screening and bioactivity evalu

- Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)

- [3H]WIN 35,428 ([3H]CFT)

- Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.

- SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)

- Cocaine use increases [3H]WIN 35,428 binding sites in human stri

- Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib. PubMed.

Sources

- 1. Repurposing drugs for the human dopamine transporter through WHALES descriptors-based virtual screening and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Repurposing drugs for the human dopamine transporter through WHALES descriptors-based virtual screening and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [3H]WIN 35,428 binding in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Predicted ADMET Profile of 2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Early Stages of Drug Discovery with Predictive ADMET

The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges, a significant portion of which are related to its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Unfavorable ADMET properties are a leading cause of costly late-stage failures in drug development. Therefore, the early in silico prediction of these properties has become an indispensable tool for medicinal chemists and drug discovery teams, enabling the prioritization of candidates with a higher probability of success.

This technical guide provides a comprehensive, predicted ADMET profile of the novel compound 2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine . As direct experimental data for this specific molecule is not publicly available, this document leverages well-established computational models to forecast its pharmacokinetic and toxicological characteristics. The predictions are contextualized with available data on structurally related phenethylamine and pyrovalerone analogs, offering a scientifically grounded perspective for researchers exploring this chemical space.

The core structure of the target compound, a substituted phenethylamine, is prevalent in many centrally active agents, making an early understanding of its potential liabilities and strengths crucial. This guide is designed to serve as a foundational resource for further experimental investigation and lead optimization efforts.

Methodology: An In Silico Approach to ADMET Prediction

The predicted ADMET properties outlined in this guide were generated using a combination of freely accessible and widely respected computational platforms: SwissADME and ADMETlab 2.0 . These tools employ a variety of predictive models, including quantitative structure-activity relationship (QSAR) models, to estimate a wide range of pharmacokinetic and toxicological endpoints.

The chemical structure of "2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine" was provided to these platforms as a SMILES (Simplified Molecular Input Line Entry System) string: CCOc1ccc(C(N)CN2CCCC2)cc1. The outputs from these platforms form the basis of the data presented and discussed in the subsequent sections.

Figure 1: A high-level overview of the in silico ADMET prediction workflow.

Predicted Physicochemical Properties and Drug-Likeness

A molecule's fundamental physicochemical properties are strong determinants of its pharmacokinetic behavior. The predicted properties for 2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine are summarized below.

| Property | Predicted Value | Interpretation |

| Molecular Formula | C14H22N2O | - |

| Molecular Weight | 234.34 g/mol | Within the range for good oral bioavailability. |

| logP (Consensus) | 2.15 | Indicates moderate lipophilicity. |

| Water Solubility (ESOL) | -2.81 (log mol/L) | Predicted to be soluble. |

| Topological Polar Surface Area (TPSA) | 41.49 Ų | Suggests good intestinal absorption and BBB penetration. |

| Number of Rotatable Bonds | 5 | Indicates good oral bioavailability in rats. |

| Lipinski's Rule of Five | 0 Violations | Favorable for drug-likeness. |

| Bioavailability Score | 0.55 | Suggests good oral bioavailability. |

The compound adheres to Lipinski's Rule of Five, a widely used guideline for assessing drug-likeness and predicting oral bioavailability. The moderate lipophilicity (logP of 2.15) and low topological polar surface area (TPSA) are favorable indicators for both intestinal absorption and the potential to cross the blood-brain barrier (BBB), a critical consideration for a compound with a phenethylamine scaffold often associated with central nervous system (CNS) activity.

Absorption: Predicting Oral Bioavailability

Good oral absorption is a desirable property for many drug candidates. The in silico models predict favorable absorption characteristics for this compound.

| Absorption Parameter | Prediction | Implication for Drug Development |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Suggests good passive diffusion across the intestinal epithelium. |

| P-glycoprotein (P-gp) Substrate | No | The compound is not predicted to be a substrate of this major efflux transporter, which is favorable for absorption. |

The high predicted human intestinal absorption and Caco-2 permeability suggest that 2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine is likely to be well-absorbed following oral administration. Crucially, the prediction that it is not a substrate for P-glycoprotein is a significant advantage, as P-gp can actively pump drugs out of intestinal cells, thereby reducing their bioavailability.

Distribution: Central Nervous System Penetration

For compounds targeting the CNS, the ability to cross the blood-brain barrier is paramount. The structural features of the target molecule are suggestive of a CNS-active compound.

| Distribution Parameter | Prediction | Significance for a CNS-Targeted Compound |

| Blood-Brain Barrier (BBB) Permeability | Yes | The compound is predicted to cross the BBB and reach the CNS. |

| P-glycoprotein (P-gp) Substrate | No | Not being a substrate for this key efflux pump at the BBB is highly advantageous for CNS penetration. |

| Plasma Protein Binding | Moderately High (Predicted) | The extent of plasma protein binding will influence the free fraction of the drug available to exert its pharmacological effect. |

The in silico models consistently predict that 2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine will cross the blood-brain barrier. This is in line with the known properties of many phenethylamine derivatives. The prediction that it is not a P-gp substrate further strengthens the likelihood of achieving therapeutic concentrations in the brain.

Metabolism: Predicting Biotransformation Pathways

Understanding the metabolic fate of a compound is crucial for predicting its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites.

| Metabolism Parameter | Prediction | Potential Implications |

| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions with substrates of this isoform. |

| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions with substrates of this isoform. |

| CYP2C9 Inhibitor | No | Low potential for drug-drug interactions with substrates of this isoform. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with drugs metabolized by CYP2D6. |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions with substrates of this major drug-metabolizing enzyme. |

The primary concern highlighted by the in silico predictions is the potential for inhibition of Cytochrome P450 2D6 (CYP2D6). This is a common feature among many CNS-active compounds. Inhibition of CYP2D6 can lead to clinically significant drug-drug interactions when co-administered with other drugs that are substrates for this enzyme. Phenethylamine derivatives are known to be metabolized by various CYP enzymes, and their interaction with these enzymes can be complex. Further in vitro evaluation of CYP2D6 inhibition is strongly recommended.

Excretion

While specific excretion pathway predictions are limited with the utilized tools, general physicochemical properties can provide some insight. The compound's moderate solubility and the predicted metabolites (likely more polar) suggest that renal excretion will be a significant route of elimination for the parent compound and its metabolites.

Toxicity: Early Flags for Potential Liabilities

Early identification of potential toxicities is a critical step in de-risking a drug discovery program.

| Toxicity Endpoint | Prediction | Significance and Recommendations |

| hERG Inhibition | Low Risk | The compound is predicted to have a low likelihood of inhibiting the hERG potassium channel, which is a positive indicator for cardiovascular safety. |

| Ames Mutagenicity | Non-mutagen | Predicted to be non-mutagenic in the Ames test, suggesting a low potential for genotoxicity. |

| Hepatotoxicity | May cause drug-induced liver injury | This is a common prediction for many compounds and warrants further experimental investigation. |

| Skin Sensitization | No | Low predicted risk of causing skin sensitization. |

A significant positive prediction is the low risk of hERG inhibition. hERG channel blockade is a major cause of drug-induced cardiac arrhythmias, and a clean hERG profile is highly desirable. The prediction of no Ames mutagenicity is also a favorable outcome, reducing concerns about genotoxicity. The potential for hepatotoxicity is a common flag in in silico predictions and should be monitored in subsequent in vitro and in vivo studies.

Conclusion and Future Directions

The in silico ADMET profile of 2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine presents a promising starting point for a CNS-targeted drug discovery program. The compound exhibits favorable predicted properties for oral absorption and blood-brain barrier penetration. Key strengths include its adherence to drug-likeness rules and the predicted lack of interaction with the P-glycoprotein efflux pump.

The primary area of concern identified is the potential for inhibition of the CYP2D6 enzyme, which necessitates further experimental evaluation to quantify the risk of drug-drug interactions. While the predicted toxicity profile is generally favorable, particularly with respect to hERG liability and mutagenicity, the potential for hepatotoxicity should be assessed experimentally.

This predictive analysis provides a strong rationale for the synthesis and experimental evaluation of 2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine and its analogs. The insights gained from this in silico profiling can guide the design of future experiments and help to prioritize resources towards the most promising candidates within this chemical series.

References

Review of pyrrolidine-based monoamine reuptake inhibitors

An In-Depth Technical Guide to Pyrrolidine-Based Monoamine Reuptake Inhibitors for Researchers and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Within the realm of neuroscience, pyrrolidine-based structures have been extensively explored as potent inhibitors of monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). These transporters are critical for regulating neurotransmission and are validated targets for a host of central nervous system (CNS) disorders. This guide provides a comprehensive review of pyrrolidine-based monoamine reuptake inhibitors, delving into their mechanism of action, structure-activity relationships (SAR), and the experimental workflows essential for their evaluation. We will explore key exemplar compounds, from the therapeutically investigated to the notorious psychostimulants like MDPV, to provide a holistic understanding of this important chemical class. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of designing and characterizing novel modulators of monoamine signaling.

Introduction: The Central Role of Monoamine Transporters

Monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—are fundamental to the regulation of mood, cognition, motivation, and motor control. The precise control of their signaling is largely governed by the Solute Carrier 6 (SLC6) family of plasma membrane transport proteins: DAT, NET, and SERT.[1] These transporters mediate the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the signal and recycling the neurotransmitter.[1][2]

Given their crucial role, these transporters are significant therapeutic targets for a range of psychiatric and neurological disorders, including depression, attention-deficit hyperactivity disorder (ADHD), schizophrenia, and Parkinson's disease.[3] Pharmacological inhibition of these transporters increases the extracellular concentration and dwell time of monoamines, enhancing neurotransmission. Pyrrolidine-based molecules have emerged as a particularly potent and versatile class of monoamine reuptake inhibitors (MRIs).

Mechanism of Action: Reuptake Inhibition

Pyrrolidine-based MRIs function as competitive inhibitors at the monoamine transporter binding site. Unlike substrates such as amphetamine, which are transported into the neuron and can induce reverse transport (efflux), these inhibitors typically bind to the transporter and block its conformational changes, preventing the reuptake of the endogenous neurotransmitter. This blocking action leads to an accumulation of monoamines in the synaptic cleft, thereby potentiating signaling at postsynaptic receptors.

The primary mechanism for pyrovalerone and its well-known analogs, such as 3,4-methylenedioxypyrovalerone (MDPV) and α-pyrrolidinovalerophenone (α-PVP), is the inhibition of dopamine and norepinephrine reuptake.[4][5][6][7] They are potent uptake blockers at DAT and NET, with significantly less activity at SERT.[7] This profile distinguishes them from releasing agents like amphetamine or empathogens like MDMA.

Structure-Activity Relationships (SAR)

The pharmacological profile of pyrrolidine-based MRIs is highly dependent on their chemical structure. Modifications to the core scaffold can dramatically alter potency and selectivity for DAT, NET, and SERT.

-

The Pyrrolidine Ring: This nitrogen-containing heterocycle is fundamental to the activity of these compounds. Its basic nitrogen is believed to engage in a critical ionic interaction within the transporter's binding pocket, mimicking the amine of endogenous monoamines.

-

The α-Alkyl Chain: The length and branching of the alkyl chain connecting the pyrrolidine ring to the aromatic system are crucial. For instance, in the pyrovalerone series, extending the alkyl chain (the "valerophenone" part) generally confers high potency at DAT and NET.

-

The β-Keto Group: The presence of a ketone at the β-position is a common feature in many potent cathinone-derived inhibitors like pyrovalerone. This group can influence binding orientation and potency.

-

Aromatic Ring Substitution: Modifications to the phenyl ring significantly impact selectivity. For example, the 3,4-methylenedioxy group in MDPV slightly enhances its action at SERT compared to its parent compound, α-PVP.[4] Other substitutions can be tailored to produce selective inhibitors for NET or SERT, or to create dual or triple reuptake inhibitors.[8] Studies have shown that for certain scaffolds, aryloxy ring substitutions can determine selectivity between norepinephrine and serotonin transporters.[8][9]

Key Compound Classes and Pharmacological Profiles

The pyrrolidine scaffold is present in a wide array of MRIs, from clinically used drugs to substances of abuse.

Pyrovalerone and Analogs (The α-Pyrrolidinophenones)

This class represents the most widely recognized and potent pyrrolidine-based DAT/NET inhibitors.

-

Pyrovalerone: A prototypical compound of this class, it acts as a potent inhibitor of DAT and NET.[5]

-

3,4-Methylenedioxypyrovalerone (MDPV): A highly potent analog, MDPV is a constituent of "bath salts" known for its powerful psychostimulant effects.[4] It is a high-affinity inhibitor of DAT and NET.[7] Its effects can be more intense and compulsive compared to α-PVP.[10]

-

α-Pyrrolidinovalerophenone (α-PVP): Also known as "flakka," α-PVP is the structural parent of MDPV and shares its potent DAT/NET inhibitor profile, producing strong cocaine-like stimulant effects.[4][11]

The high potency of these compounds at the dopamine transporter is strongly linked to their high potential for abuse and addiction.[12]

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Selectivity |

| Cocaine | 253 | 431 | 114 | ~0.45 |

| Pyrovalerone | 18.5 | 11.5 | >10,000 | >540 |

| MDPV | 4.1 | 39.2 | 3,366 | ~821 |

| α-PVP | 14.2 | 12.8 | >10,000 | >704 |

| Data synthesized from multiple sources for comparative purposes. Actual values may vary based on assay conditions. |

Therapeutically-Oriented Pyrrolidines

While the pyrovalerone class is known for its abuse potential, the pyrrolidine scaffold is also being leveraged to develop medications. Researchers have designed 3,3-disubstituted pyrrolidines and regioisomeric 2- and 3-ketopyrrolidines as triple reuptake inhibitors (TRIs) for potential use in depression and pain.[13] These compounds aim for a more balanced inhibition of DAT, NET, and SERT, which may offer broader efficacy and a faster onset of action compared to selective inhibitors.[3][14] Selective dopamine reuptake inhibitors based on other scaffolds have shown promise in improving cognitive function relevant to ADHD, suggesting a potential therapeutic avenue for well-designed pyrrolidine-based DRIs.[15]

Challenges in Drug Development

Developing pyrrolidine-based MRIs for therapeutic use is fraught with challenges:

-

The Blood-Brain Barrier (BBB): Like all CNS drugs, these compounds must be designed to efficiently cross the BBB to reach their targets.[16] This requires a careful balance of lipophilicity and other physicochemical properties.

-

Abuse Liability: Potent DAT inhibition is strongly correlated with reinforcing effects and abuse potential.[12] A key challenge is to separate the therapeutic effects (e.g., for ADHD or depression) from the rewarding properties that lead to abuse. This may involve modulating the binding kinetics or achieving a specific balance of DAT/NET/SERT inhibition.

-

Cardiovascular Side Effects: Inhibition of NET can lead to cardiovascular side effects such as increased heart rate and blood pressure, which must be carefully managed.[10]

-

Complexity of CNS Disorders: The underlying neurobiology of CNS disorders is incredibly complex, making it difficult to design drugs that effectively target the specific pathological pathways without causing off-target effects.[16][17][18]

Experimental Evaluation: Protocols and Workflows

Rigorous and validated experimental protocols are essential to characterize the pharmacological profile of novel pyrrolidine-based compounds.

In Vitro Characterization Workflow

The initial screening of new chemical entities (NCEs) involves a series of in vitro assays to determine their affinity and potency at the monoamine transporters.

Protocol 1: Radioligand Binding Assay for DAT Affinity (Kᵢ)

This protocol determines the binding affinity of a test compound for the dopamine transporter by measuring its ability to compete with a known radiolabeled ligand.

-

Causality: This assay directly measures the physical interaction between the compound and the transporter protein. The resulting inhibition constant (Kᵢ) is a fundamental measure of a compound's potency, guiding SAR and lead optimization. A self-validating system is ensured by running controls (total binding, non-specific binding) and using a saturating concentration of a known high-affinity radioligand.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing human DAT (hDAT).

-

Radioligand: [³H]WIN 35,428 (a well-characterized DAT ligand).

-

Non-specific binding agent: 10 µM GBR 12909 or 30 µM Nomifensine.

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

-

96-well microplates, scintillation vials, liquid scintillation cocktail, glass fiber filters, cell harvester, and a scintillation counter.

Step-by-Step Methodology:

-

Plate Preparation: Add 50 µL of assay buffer to all wells. Add 50 µL of buffer to "Total Binding" wells. Add 50 µL of the non-specific binding agent to "Non-specific Binding" (NSB) wells.

-

Test Compound Dilution: Prepare serial dilutions of the test compound in assay buffer and add 50 µL to the respective "Test" wells.

-

Radioligand Addition: Add 50 µL of [³H]WIN 35,428 (at a final concentration near its Kₑ, e.g., 2-3 nM) to all wells.

-

Reaction Initiation: Add 100 µL of the hDAT membrane preparation (containing ~10-20 µg of protein) to all wells to initiate the binding reaction. The final volume is 250 µL.

-

Incubation: Incubate the plates for 2 hours at 4°C with gentle agitation to reach equilibrium.

-

Termination & Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

Protocol 2: In Vivo Microdialysis for Extracellular Dopamine Measurement

This protocol measures changes in extracellular neurotransmitter levels in a specific brain region of a freely moving animal following drug administration.[19][20]

-

Causality: This assay provides direct evidence of a compound's functional effect in the living brain, confirming that it engages its target and produces the expected neurochemical outcome (i.e., increased extracellular dopamine).[14][19] The self-validating nature comes from establishing a stable baseline of neurotransmitter levels before drug administration and using a within-subject design where each animal serves as its own control.

Materials:

-

Stereotaxic apparatus, microdialysis probes (e.g., with a 2-4 mm membrane), syringe pump, fraction collector.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

Test compound formulated for systemic administration (e.g., i.p. injection).

-

HPLC system with electrochemical detection (HPLC-ECD) for analyzing dopamine in the dialysate.[20]

-

Male Wistar rats (250-300g).

Step-by-Step Methodology:

-

Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the brain region of interest (e.g., the nucleus accumbens or striatum). Secure the cannula with dental cement and allow the animal to recover for 5-7 days.

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

-

Perfusion & Baseline: Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to stabilize for at least 90-120 minutes.

-

Baseline Sample Collection: Begin collecting dialysate samples into vials using a refrigerated fraction collector (e.g., collecting one 20 µL sample every 20 minutes). Collect at least three stable baseline samples.

-

Drug Administration: Administer the test compound (or vehicle control) via the desired route (e.g., intraperitoneal injection).

-

Post-Drug Sample Collection: Continue collecting dialysate samples for at least 2-3 hours post-administration to monitor the time course of the drug's effect.

-

Sample Analysis: Analyze the dopamine concentration in each dialysate sample using HPLC-ECD. This technique offers the high sensitivity required to detect neurotransmitter levels in the nanomolar range.[20]

-

Data Analysis:

-

Quantify the dopamine concentration in each sample against a standard curve.

-

Normalize the data by expressing the dopamine concentration in each post-drug sample as a percentage of the average baseline concentration.

-

Plot the mean percent baseline dopamine concentration versus time to visualize the pharmacokinetic and pharmacodynamic profile of the compound.

-

Conclusion and Future Directions

Pyrrolidine-based monoamine reuptake inhibitors are a pharmacologically rich and diverse class of compounds. Their high potency, particularly at the dopamine and norepinephrine transporters, makes them valuable tools for neuroscience research and templates for novel therapeutics. While the abuse potential of certain analogs like MDPV presents a significant societal challenge, it also underscores the profound ability of these structures to modulate CNS function. The future of this field lies in leveraging the detailed structure-activity relationship knowledge to design next-generation inhibitors with tailored selectivity and pharmacokinetic profiles. The goal is to create compounds that can harness the therapeutic benefits of monoamine modulation for disorders like ADHD and depression while minimizing the abuse liability and side effects that have historically plagued potent DAT inhibitors.[13][14] The rigorous application of the in vitro and in vivo experimental workflows described herein will be paramount to achieving this goal and translating promising chemical matter into safe and effective medicines.

References

-

Zhuravlev, Y. N., & Tsyrenova, A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

Wikipedia. (n.d.). Vesicular monoamine transporter 2. Available at: [Link]

-

Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Available at: [Link]

-

Kim, J., et al. (2022). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. Available at: [Link]

-

Micheli, F., et al. (2010). Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain. PubMed. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available at: [Link]

-

Watterson, W. J., et al. (2014). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. PubMed Central. Available at: [Link]

-

Simbec-Orion. (2024). Challenges and Opportunities in CNS Drug Development. Available at: [Link]

-

Saha, K., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central. Available at: [Link]

-

Berridge, C. W., et al. (2012). A Selective Dopamine Reuptake Inhibitor Improves Prefrontal Cortex-Dependent Cognitive Function: Potential Relevance to Attention Deficit Hyperactivity Disorder. National Institutes of Health. Available at: [Link]

-

De La Garza, R., & Radhakrishnan, R. (2013). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central. Available at: [Link]

-

Negus, S. S., et al. (2011). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. PubMed Central. Available at: [Link]

-

Glennon, R. A., & Dukat, M. (2016). Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP). PubMed Central. Available at: [Link]

-

Micheli, F., et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. PubMed. Available at: [Link]

-

Simbec-Orion. (2024). What are the challenges of developing CNS-active drugs?. Available at: [Link]

-

Wikipedia. (n.d.). Dopamine reuptake inhibitor. Available at: [Link]

-

Papaseit, E., et al. (2024). Acute pharmacological effects of α-PVP in humans: a naturalistic observational study. Frontiers in Psychiatry. Available at: [Link]

-

Pineda-Sanabria, S. E., et al. (2022). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. Available at: [Link]

-

Kennedy, R. T. (2013). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry. Available at: [Link]

-

Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Available at: [Link]

-

Sygnature Discovery. (2024). What are the challenges of developing CNS-active drugs?. Available at: [Link]

-

Grantome. (n.d.). Pharmacology and Therapy for MDPV and alpha-PVP Like Drugs of Abuse. Available at: [Link]

-

Wang, L., et al. (2021). Real-time in vivo detection techniques for neurotransmitters: a review. RSC Publishing. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]

-

Paillet-Loilier, M., et al. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. MDPI. Available at: [Link]

-

Bruns, A. (2018). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Würzburg. Available at: [Link]

-

Çevik, U. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

-

American Addiction Centers. (2024). Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). Available at: [Link]

-

Sygnature Discovery. (2024). The future of CNS drug development: signs of real progress. Available at: [Link]

-

News-Medical.Net. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. Available at: [Link]

-

Bonasera, S., et al. (2022). Single Exposure to the Cathinones MDPV and α-PVP Alters Molecular Markers of Neuroplasticity in the Adult Mouse Brain. MDPI. Available at: [Link]

-

Stevenson, T., et al. (2020). The psychoactive cathinone derivative pyrovalerone alters locomotor activity and decreases dopamine receptor expression in zebrafish (Danio rerio). PubMed Central. Available at: [Link]

-

Razmpour, S., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Available at: [Link]

-

Zhuravlev, Y. N., & Tsyrenova, A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed. Available at: [Link]

-

David, D. J., et al. (2012). Monoaminergic Antidepressants in the Relief of Pain: Potential Therapeutic Utility of Triple Reuptake Inhibitors (TRIs). MDPI. Available at: [Link]

-

Ruíz-Olalla, A., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. Available at: [Link]

-

Nagy, E. K., et al. (2020). Reinforcing Effects of the Synthetic Cathinone α-Pyrrolidinopropiophenone (α-PPP) in a Repeated Extended Access Binge Paradigm. Frontiers in Pharmacology. Available at: [Link]

-

Varrone, A., et al. (2013). Radioligand Binding to Brain Dopamine and Serotonin Receptors and Transporters in Parkinson's Disease: Relation to Gene Polymorphisms. Taylor & Francis Online. Available at: [Link]

-

BetterHelp. (n.d.). Dopamine Reuptake Inhibitor: Benefits And Drawbacks. Available at: [Link]

-

Amuza Inc. (2021). Microdialysis and Neurotransmitter Analysis. Available at: [Link]

-

Taylor & Francis. (n.d.). Monoamine reuptake inhibitors – Knowledge and References. Available at: [Link]

-

ResearchGate. (n.d.). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Available at: [Link]

-

Papaseit, E., et al. (2024). Acute pharmacological effects of α-PVP in humans: a naturalistic observational study. PubMed Central. Available at: [Link]

-

O'Neill, G. N. (2012). Unique Challenges in The Development of Therapies for Neurological Disorders. Cambridge University Press. Available at: [Link]

Sources

- 1. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. mdpi.com [mdpi.com]

- 4. Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The psychoactive cathinone derivative pyrovalerone alters locomotor activity and decreases dopamine receptor expression in zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Reinforcing Effects of the Synthetic Cathinone α-Pyrrolidinopropiophenone (α-PPP) in a Repeated Extended Access Binge Paradigm [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Acute pharmacological effects of α-PVP in humans: a naturalistic observational study [frontiersin.org]

- 11. Acute pharmacological effects of α-PVP in humans: a naturalistic observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 13. Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. A Selective Dopamine Reuptake Inhibitor Improves Prefrontal Cortex-Dependent Cognitive Function: Potential Relevance to Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What are the challenges of developing CNS-active drugs? [synapse.patsnap.com]

- 17. simbecorion.com [simbecorion.com]

- 18. Unique Challenges in The Development of Therapies for Neurological Disorders (Chapter 3) - Clinical Trials in Neurology [cambridge.org]

- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. news-medical.net [news-medical.net]

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the analytical methods for the full characterization of the compound 2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine. As a substance with potential psychoactive properties, its unambiguous identification and purity assessment are critical for research, forensic, and pharmaceutical applications. This guide moves beyond a simple listing of procedures to provide a rationale for method selection and detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Chiral Separation. The protocols are designed to be self-validating and are grounded in established scientific principles and regulatory guidelines.

Introduction: Understanding the Molecule

2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine is a synthetic compound with a molecular formula of C14H22N2O and a molecular weight of 234.34 g/mol .[1][2] Its structure features several key functional groups that dictate the choice of analytical methods:

-

A primary amine (-NH2): Allows for derivatization in GC-MS and specific interactions in chromatography.

-

A tertiary amine (the pyrrolidine ring): A basic site that can be targeted in sample preparation.

-

An ether linkage (-O-CH2CH3): Can be identified by its characteristic stretching vibrations in FT-IR.

-

An aromatic ring: Provides a chromophore for UV detection in HPLC.

-

A chiral center: The carbon atom attached to the ethoxy-phenyl group, the pyrrolidine ring, the ethylamine group, and a hydrogen atom is a stereocenter, meaning the compound can exist as enantiomers.

A thorough characterization of this molecule, therefore, requires a multi-technique approach to confirm its identity, purity, and stereochemistry. The analytical strategy outlined herein is based on a comprehensive protocol for the identification of new psychoactive substances.[3]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Rationale: HPLC is the workhorse for determining the purity of non-volatile and thermally labile compounds. The presence of the phenyl ring in 2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine allows for sensitive UV detection. This method is ideal for quantifying the analyte and detecting any non-volatile impurities. The principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines should be followed to ensure the reliability of the method.[4][5]

Experimental Workflow: HPLC Analysis

Caption: Workflow for HPLC Purity Analysis.

Protocol: HPLC Purity Determination

-

Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and 0.1% formic acid in water (e.g., 30:70 v/v). Degas the mobile phase by sonication or vacuum filtration.

-

Standard Preparation: Accurately weigh approximately 10 mg of the reference standard of 2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine and dissolve it in 10 mL of mobile phase to obtain a 1 mg/mL stock solution. Prepare working standards of lower concentrations by serial dilution.

-

Sample Preparation: Accurately weigh approximately 10 mg of the test sample and dissolve it in 10 mL of mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (30:70 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV at 220 nm.

-

-

Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solution.

-

Data Processing: Determine the retention time of the main peak in the sample chromatogram and compare it with the standard. Calculate the area percentage of the main peak to determine the purity of the sample.

| Parameter | Condition |

| Instrument | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | 30% Acetonitrile, 70% Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Temperature | 30 °C |

| Injection Volume | 10 µL |